molecular formula C20H22O8 B13856064 Bisphenol E Mono-beta-D-glucuronide

Bisphenol E Mono-beta-D-glucuronide

Cat. No.: B13856064
M. Wt: 390.4 g/mol
InChI Key: ZLIQHBWCMSGZCU-TYAQDGCWSA-N
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Description

Bisphenol E Mono-beta-D-glucuronide is a metabolite of Bisphenol E, a compound structurally similar to Bisphenol A. This compound is formed through the process of glucuronidation, a phase II metabolic reaction where glucuronic acid is added to Bisphenol E, making it more water-soluble and easier to excrete from the body. This compound is of significant interest due to its potential biological and environmental impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol E Mono-beta-D-glucuronide typically involves the enzymatic reaction of Bisphenol E with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction occurs under mild conditions, usually at physiological pH and temperature, to facilitate the transfer of the glucuronic acid moiety to Bisphenol E.

Industrial Production Methods

Industrial production of this compound is less common compared to its synthesis in laboratory settings. the process would likely involve the use of bioreactors containing the necessary enzymes and substrates, with careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bisphenol E Mono-beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety can be cleaved off under acidic or enzymatic conditions. It may also participate in conjugation reactions with other molecules, enhancing its solubility and excretion.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.

    Conjugation: UDPGA and UGT enzymes under physiological conditions.

Major Products Formed

    Hydrolysis: Bisphenol E and glucuronic acid.

    Conjugation: Various glucuronide conjugates depending on the substrate.

Scientific Research Applications

Bisphenol E Mono-beta-D-glucuronide is used extensively in scientific research to study the metabolism and excretion of Bisphenol E. It serves as a biomarker for exposure to Bisphenol E and helps in understanding the pharmacokinetics and toxicokinetics of this compound. Additionally, it is used in environmental studies to assess the impact of Bisphenol E on ecosystems and in medical research to investigate its potential endocrine-disrupting effects.

Mechanism of Action

Bisphenol E Mono-beta-D-glucuronide exerts its effects primarily through its role as a metabolite of Bisphenol E. It is involved in the detoxification and excretion processes, reducing the bioavailability of Bisphenol E in the body. The molecular targets and pathways include the UDP-glucuronosyltransferase enzymes that facilitate its formation and the transport proteins that aid in its excretion.

Comparison with Similar Compounds

Similar Compounds

  • Bisphenol A Mono-beta-D-glucuronide
  • Bisphenol F Mono-beta-D-glucuronide
  • Bisphenol S Mono-beta-D-glucuronide

Uniqueness

Bisphenol E Mono-beta-D-glucuronide is unique due to its specific structure and the particular metabolic pathways it undergoes. Compared to Bisphenol A Mono-beta-D-glucuronide, it may have different affinities for enzymes and transport proteins, leading to variations in its biological effects and excretion rates. Its environmental and biological impacts also differ due to its distinct chemical properties.

Properties

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)ethyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H22O8/c1-10(11-2-6-13(21)7-3-11)12-4-8-14(9-5-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h2-10,15-18,20-24H,1H3,(H,25,26)/t10?,15-,16-,17+,18-,20+/m0/s1

InChI Key

ZLIQHBWCMSGZCU-TYAQDGCWSA-N

Isomeric SMILES

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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